molecular formula C25H20N2O4S B6487821 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate CAS No. 877637-58-6

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate

Cat. No.: B6487821
CAS No.: 877637-58-6
M. Wt: 444.5 g/mol
InChI Key: LUXYUJDKPYHNFD-UHFFFAOYSA-N
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Description

The compound “4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate” is a chemical compound with a molecular weight of 385.35 g/mol and a molecular formula of C17H11N3O6S . It is a derivative of pyrimidine, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound also contains a pyran ring and a diphenylpropanoate group .

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate has a wide variety of potential scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. This compound has also been studied for its potential biological effects, including its ability to modulate gene expression and its potential as an anti-cancer agent. Additionally, this compound has been studied for its ability to inhibit the growth of certain bacterial and fungal pathogens.

Mechanism of Action

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate has been studied for its potential biological effects, including its ability to modulate gene expression. It has been found to interact with certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in inflammation and cancer. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to modulate gene expression and inhibit the activity of certain enzymes, such as cyclooxygenase-2. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. This compound has also been found to have an anti-inflammatory effect and to inhibit the growth of certain bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate has several advantages for use in lab experiments. It can be synthesized in a two-step process with high yields and minimal side reactions. Additionally, this compound has been found to modulate gene expression, inhibit the activity of certain enzymes, and induce apoptosis in certain cancer cell lines. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for the study of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate. One possible direction is to study the effects of this compound on other diseases, such as diabetes and cardiovascular diseases. Additionally, further research could be done to explore the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, this compound could be studied for its potential as an anti-microbial agent and for its ability to modulate gene expression in other cell types.

Synthesis Methods

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate can be synthesized in a two-step process. The first step involves the reaction of pyrimidine-2-sulfonylchloride with cyclohexanone in the presence of a base, such as triethylamine, to form the pyrimidine-2-sulfonamide intermediate. This intermediate is then reacted with 3,3-diphenylpropanoic acid in the presence of a base, such as potassium hydroxide, to form this compound. The two-step synthesis process has been optimized to produce this compound in high yields with minimal side reactions.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c28-22-14-20(17-32-25-26-12-7-13-27-25)30-16-23(22)31-24(29)15-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,16,21H,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXYUJDKPYHNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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